molecular formula C16H19NO3 B4845857 N-(2-furylmethyl)-3-isobutoxybenzamide

N-(2-furylmethyl)-3-isobutoxybenzamide

Cat. No.: B4845857
M. Wt: 273.33 g/mol
InChI Key: FNYIIFSFRHTAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-3-isobutoxybenzamide is an organic compound that features a benzamide core substituted with a furylmethyl group and an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-3-isobutoxybenzamide typically involves the reaction of 3-isobutoxybenzoic acid with 2-furylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-3-isobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or halides.

Major Products

    Oxidation: Furan derivatives with oxidized functional groups.

    Reduction: Amine derivatives of the benzamide core.

    Substitution: Compounds with different alkoxy or functional groups replacing the isobutoxy group.

Scientific Research Applications

N-(2-furylmethyl)-3-isobutoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets. The furylmethyl group can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The benzamide core may also play a role in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of an isobutoxy group.

    N-(2-furylmethyl)-3-ethoxybenzamide: Contains an ethoxy group instead of an isobutoxy group.

    N-(2-furylmethyl)-3-propoxybenzamide: Features a propoxy group in place of the isobutoxy group.

Uniqueness

N-(2-furylmethyl)-3-isobutoxybenzamide is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. The combination of the furylmethyl and isobutoxy groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12(2)11-20-14-6-3-5-13(9-14)16(18)17-10-15-7-4-8-19-15/h3-9,12H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYIIFSFRHTAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-3-isobutoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-3-isobutoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-3-isobutoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-furylmethyl)-3-isobutoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-3-isobutoxybenzamide
Reactant of Route 6
N-(2-furylmethyl)-3-isobutoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.